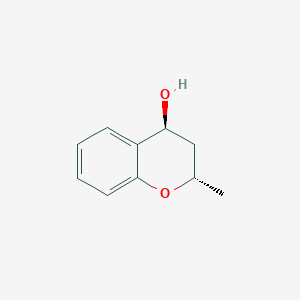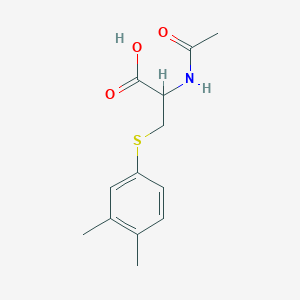
trans-2-Methyl-4-chromanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Metil-4-cromanol: es un compuesto orgánico con la fórmula molecular C10H12O2. Pertenece a la clase de los cromanoles, que son heterociclos bicíclicos que contienen un sistema de anillo benzopirano. Este compuesto es conocido por su similitud estructural con los derivados de la vitamina E y se ha estudiado por sus posibles propiedades biológicas y químicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Reducción de dihidrocumárinas: Un método común implica la reducción de dihidrocumárinas utilizando hidruros de aluminio.
Reducción catalizada por titanoceno: Otro método implica la reducción catalizada por titanoceno de la dihidrocumarina, que proporciona un alto rendimiento del producto deseado.
Reducción doble de cumarinas: Este método implica la reducción doble de cumarinas a 2-cromanoles, que luego pueden modificarse para obtener trans-2-Metil-4-cromanol.
Métodos de producción industrial: La producción industrial de trans-2-Metil-4-cromanol típicamente implica una síntesis a gran escala utilizando los métodos mencionados anteriormente. La elección del método depende de factores como el costo, el rendimiento y los requisitos de pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Sustitución: Reactivos como la N-bromosuccinimida (NBS) se utilizan para reacciones de sustitución en la posición bencílica.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Varias formas reducidas de cromanol.
Sustitución: Derivados de cromanol sustituidos.
Aplicaciones Científicas De Investigación
Química: El trans-2-Metil-4-cromanol se utiliza como intermedio en la síntesis de varios productos naturales y compuestos biológicamente activos. Su estructura única lo convierte en un valioso bloque de construcción en la síntesis orgánica .
Biología: En la investigación biológica, el trans-2-Metil-4-cromanol se estudia por sus posibles propiedades antioxidantes. Es estructuralmente similar a la vitamina E, que es conocida por su papel en la protección de las células contra el daño oxidativo .
Medicina: La investigación ha demostrado que el trans-2-Metil-4-cromanol y sus derivados pueden tener aplicaciones terapéuticas potenciales debido a sus propiedades antioxidantes y antiinflamatorias. Estos compuestos se están investigando por su posible uso en el tratamiento de diversas enfermedades .
Industria: En el sector industrial, el trans-2-Metil-4-cromanol se utiliza en la producción de productos farmacéuticos, cosméticos y otros productos que se benefician de sus propiedades antioxidantes .
Mecanismo De Acción
El mecanismo de acción del trans-2-Metil-4-cromanol implica su capacidad de actuar como antioxidante. El compuesto puede eliminar las especies reactivas de oxígeno (ROS) y prevenir la peroxidación lipídica en las membranas celulares. Esta actividad antioxidante se debe principalmente a la presencia del grupo hidroxilo en el anillo de cromanol, que puede donar un protón para neutralizar los radicales libres .
Comparación Con Compuestos Similares
Compuestos similares:
α-Tocoferol: Una forma de vitamina E con propiedades antioxidantes similares.
γ-Tocoferol: Otra forma de vitamina E con actividades biológicas distintas.
δ-Tocoferol: Conocido por sus propiedades antiinflamatorias.
Singularidad: El trans-2-Metil-4-cromanol es único debido a su configuración estructural específica, que imparte propiedades químicas y biológicas distintas. A diferencia de otros tocoferoles, tiene una configuración trans y un grupo metilo en la posición 2, lo que influye en su reactividad e interacciones con los objetivos biológicos .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(2S,4S)-2-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3/t7-,9-/m0/s1 |
Clave InChI |
DWBIZQGILMWHRS-CBAPKCEASA-N |
SMILES isomérico |
C[C@H]1C[C@@H](C2=CC=CC=C2O1)O |
SMILES canónico |
CC1CC(C2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1-methyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B12317365.png)
![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)

![N-[(E)-[(2Z)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide](/img/structure/B12317374.png)
![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate;tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B12317397.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine oxalate](/img/structure/B12317402.png)

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)

![2-{[4-(4-Methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12317434.png)

